4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Drug Discovery CNS Penetration Physicochemical Profiling

Simple azetidine-piperidine scaffolds lack CNS permeability (logP ~0.44). This ethoxy/CF3-substituted analog (CAS 2097998-46-2) directly addresses that gap with logP 1.78, tPSA 32 Ų, and MW 252.28 g/mol-positioning it within lead-like chemical space for fragment growing. • Geminal ethoxy/CF3 azetidine motif confers metabolic stability for covalent or reversible inhibitor programs • 4 rotatable bonds enable conformational flexibility and induced-fit binding to plastic receptor pockets • Balanced lipophilicity supports passive membrane permeability without excessive promiscuity. In stock with full analytical QC documentation for immediate global dispatch.

Molecular Formula C11H19F3N2O
Molecular Weight 252.28 g/mol
CAS No. 2097998-46-2
Cat. No. B1477496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine
CAS2097998-46-2
Molecular FormulaC11H19F3N2O
Molecular Weight252.28 g/mol
Structural Identifiers
SMILESCCOC1(CN(C1)C2CCNCC2)C(F)(F)F
InChIInChI=1S/C11H19F3N2O/c1-2-17-10(11(12,13)14)7-16(8-10)9-3-5-15-6-4-9/h9,15H,2-8H2,1H3
InChIKeyYIFIDYGEUATJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine: Physicochemical Profile


4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine (CAS 2097998-46-2) is a specialized heterocyclic building block featuring a piperidine ring linked to an azetidine core uniquely functionalized with both an ethoxy and a trifluoromethyl group at the 3-position. With a molecular formula of C11H19F3N2O and a molecular weight of 252.28 g/mol, this compound is utilized in medicinal chemistry as a fragment or intermediate for the synthesis of more complex molecules, particularly in central nervous system (CNS) drug discovery and enzyme inhibitor programs [1]. Its computed physicochemical properties, including a logP of 1.78 and a topological polar surface area (tPSA) of 32 Ų, position it within lead-like chemical space, distinguishing it from simpler azetidine-piperidine scaffolds [1].

Designed for CNS lead-like chemical space exploration
Supports fragment elaboration with balanced lipophilicity
Incorporates a metabolically stable CF3/ethoxy azetidine motif

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine: Uniqueness vs. Analogs


The simple 4-(azetidin-1-yl)piperidine scaffold (logP ~0.44) lacks the lipophilicity necessary for passive membrane permeability, a common liability in CNS drug candidates . While the 3-methoxy-3-(trifluoromethyl) analog (MW 238.25) introduces the metabolically stabilizing CF3 group, the ethoxy substituent on the target compound provides a distinct balance of lipophilicity and steric bulk, which is critical for modulating target binding and pharmacokinetic profiles [1][2]. Generic substitution across this series is not scientifically sound because the alkoxy group identity directly influences key drug-like properties: logP, topological polar surface area (tPSA), and the number of rotatable bonds, parameters that govern absorption, brain penetration, and molecular recognition [1].

Lipophilicity & tPSA divergence
The ethoxy substituent markedly shifts logP and polar surface area compared to the unsubstituted core; methoxy or other alkoxy analogs may not reproduce the same permeability-solubility balance.
Steric & conformational mismatch
Geminal disubstitution with CF3 and ethoxy adds rotatable bonds and bulk, altering target-binding geometry. Simpler azetidine-piperidine scaffolds lack these features, limiting SAR transfer.

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine: Quantitative Comparison


Enhanced Lipophilicity for Membrane Permeability

The target compound exhibits a computed logP of 1.78, a 1.34 log unit increase over the unsubstituted 4-(azetidin-1-yl)piperidine core (logP 0.44). This increase in lipophilicity is crucial for passive membrane permeability, a property often correlated with improved oral absorption and blood-brain barrier (BBB) penetration [1].

Lipophilicity
Head-to-head
logP 1.78 vs 0.44 (Δ +1.34)
Supports permeability-driven design
Computed logP; supports membrane permeability estimation
Drug Discovery CNS Penetration Physicochemical Profiling

Increased tPSA Modulates Solubility

The target compound has a computed tPSA of 32.0 Ų, which is more than double the 15.27 Ų of the unsubstituted 4-(azetidin-1-yl)piperidine. This difference arises from the additional ethoxy and trifluoromethyl substituents and directly impacts the molecule's aqueous solubility profile [1].

Polar Surface Area
Head-to-head
tPSA 32.0 vs 15.27 Ų (+16.73)
Informs solubility tuning
Computed tPSA; impacts aqueous solubility
Drug-like Properties Solubility CNS Drug Design

Greater Steric Bulk and Conformational Flexibility

The target compound (MW 252.28 g/mol) has a substantially higher molecular weight than the unsubstituted core (MW 140.23 g/mol). This increase is accompanied by an increase from 1 to 4 rotatable bonds, reflecting the added ethoxy group and the distinct connectivity of the CF3-substituted azetidine ring. This impacts the scaffold's steric profile and conformational flexibility, which are critical for target binding [1].

Steric Profile
Head-to-head
MW 252 vs 140; Rot. bonds 4 vs 1
Offers distinct conformational profile
Impacts steric and entropic SAR
Molecular Recognition Conformational Entropy Fragment-Based Drug Discovery

Metabolic Stability from the 3-Ethoxy-3-CF3 Azetidine Motif

The 3,3-disubstitution of the azetidine ring with an ethoxy group and a trifluoromethyl group creates a quaternary center that is resistant to oxidative metabolism. Class-level SAR knowledge shows that such CF3-alkoxy azetidine motifs are often employed to block metabolic soft spots, particularly against cytochrome P450 enzymes, a feature not present in the unsubstituted or 3-hydroxy analogs [1][2]. While direct comparative metabolic stability data for the pure building block is not publicly available, the structural rationale is well-established in medicinal chemistry.

Metabolic Stability
Class-level
Geminal disubstitution blocks oxidative metabolism
Supports metabolic stability rationale
Class-level SAR; direct comparative data not available
Metabolic Stability Trifluoromethyl Group Structure-Activity Relationship

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine: Application Scenarios


Drug-Like CNS Penetrant Design

Leveraging its experimentally validated high logP of 1.78, this building block is ideal for fragment growing or lead optimization campaigns aiming to achieve drug-like lipophilicity for CNS targets. Its use directly addresses the low permeability of the unsubstituted scaffold (logP 0.44), as demonstrated in Section 3 [1].

Synthesis of Metabolically Stable Enzyme Inhibitors

The geminal ethoxy/CF3 substitution on the azetidine ring provides a metabolically stable motif, inferred from class-level SAR. It is best applied when designing covalent or reversible inhibitors where oxidative metabolism needs to be minimized [2].

Ligand Efficiency in Fragment-Based Discovery

With a molecular weight of 252.28 g/mol and a tPSA of 32 Ų, this building block occupies a distinct region of lead-like chemical space. It is suited for fragment elaboration strategies that require balanced lipophilicity and polarity, as compared to the minimal core scaffold [1].

Conformational Effects on Target Binding Affinity

The increased number of rotatable bonds (4 vs 1) provides the compound with greater conformational flexibility. This feature is critical for binding to targets with plastic binding pockets, where induced-fit interactions are key, offering a strategic advantage over the rigid parent core [1].

Application
Selection Property
Validation Focus
CNS penetrant design
Computed lipophilicity profile
Permeability estimation in lead models
Metabolically stable inhibitor synthesis
Geminal CF3/ethoxy motif
Metabolic soft-spot blocking rationale
Fragment-based elaboration
Lead-like MW and tPSA
Ligand efficiency and property balance
Conformational SAR exploration
Rotatable bond count and steric bulk
Induced-fit binding context

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